molecular formula C14H11N3O4 B2552214 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 39089-86-6

1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene

Cat. No. B2552214
CAS RN: 39089-86-6
M. Wt: 285.259
InChI Key: FKFXABGPKOPSSM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene is a derivative of nitrobenzene, which is a well-known organic compound in the field of organic chemistry. The structure of this compound suggests that it has an aniline moiety linked through a carbonyl group to an oxime, which is further substituted with a nitro group on the benzene ring. This structure indicates potential reactivity due to the presence of electron-withdrawing and electron-donating groups, which can influence its chemical behavior.

Synthesis Analysis

The synthesis of such compounds typically involves the functionalization of nitrobenzene derivatives. In the context of the provided papers, the oxidation of aniline to nitrobenzene is a relevant reaction. The paper titled "Oxidation of Aniline to Nitrobenzene Catalysed by 1-Butyl-3-methyl imidazolium phosphotungstate Hybrid Material Using m-chloroperbenzoic Acid as an Oxidant" discusses a catalytic system that could potentially be applied to the synthesis of nitrobenzene derivatives . Although the paper does not directly address the synthesis of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene, the oxidation process of aniline is a critical step that could be part of a larger synthetic route.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving compounds like 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene would likely be influenced by the nitro and aniline groups. The paper on photocyclization of 3-[\u03c9-(anilino) alkoxy] nitrobenzenes provides some context for the types of reactions that nitrobenzene derivatives can undergo . Although the compound is not directly studied, the paper suggests that nitrobenzene derivatives can participate in cyclization reactions under certain conditions, which could be relevant for understanding the reactivity of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalytic Hydrogenation

Nitrobenzene compounds, including those structurally related to 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene, are pivotal in catalytic hydrogenation processes. A study by Jakab-Nácsa et al. (2022) on the catalytic hydrogenation of nitrobenzene to aniline introduced the MIRA21 model for catalyst comparison and development, demonstrating the importance of efficient catalyst systems in the production of aniline from nitro compounds (Jakab-Nácsa et al., 2022).

Photosensitive Protecting Groups

A review by Amit et al. (1974) highlighted the use of nitrobenzene derivatives as photosensitive protecting groups in synthetic chemistry. These compounds show promise in the development of novel synthetic pathways, underscoring their potential in creating more efficient chemical reactions (Amit, Zehavi, & Patchornik, 1974).

Ionic Liquids for Separation Processes

Research by Domańska et al. (2016) on the use of ionic liquids for separation processes, including the separation of alkenes from alkanes, provides insight into the role of nitrobenzene derivatives in enhancing the efficiency of these processes. This work underlines the potential of such compounds in refining and chemical processing industries (Domańska, Wlazło, & Karpińska, 2016).

Environmental and Wastewater Treatment

Studies on the degradation and treatment of nitrobenzene compounds, such as those by Huang Xi (2012), shed light on the environmental implications and treatment strategies for wastewater containing nitrobenzene and its derivatives. This research emphasizes the relevance of such compounds in assessing and improving methods for treating refractory wastewater (Huang Xi, 2012).

Sensing Applications

The work of Paria et al. (2022) on luminescent micelles for sensing explosives demonstrates the application of nitrobenzene derivatives in creating sensors for hazardous materials. This research highlights the utility of such compounds in developing new materials for safety and detection technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(16-12-6-2-1-3-7-12)21-15-10-11-5-4-8-13(9-11)17(19)20/h1-10H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXABGPKOPSSM-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene

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